molecular formula C46H73N13O11S2 B612310 Selepressin CAS No. 876296-47-8

Selepressin

Numéro de catalogue B612310
Numéro CAS: 876296-47-8
Poids moléculaire: 1048.28232
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selepressin (INN), also known as [Phe(2),Ile(3), Hgn(4),Orn(iPr)(8)]vasopressin) is a potent, highly selective, short-acting peptide full agonist of the vasopressin 1A receptor and analog of vasopressin which is under development by Ferring Pharmaceuticals for the treatment of vasodilatory hypotension in septic shock.

Applications De Recherche Scientifique

Hemodynamic Effects and Comparison with Vasopressin

Selepressin, a selective vasopressin V1a receptor agonist, shows significant promise in the treatment of vasodilatory hypotension in shock conditions. In a comparative study with arginine vasopressin (AVP) in dogs, both selepressin and AVP demonstrated similar hemodynamic characteristics, such as an increase in mean blood pressure and a decrease in aortic and coronary blood flow. This suggests that selepressin, like AVP, induces peripheral vasoconstriction. Importantly, selepressin did not display relevant coronary ischemic liability, highlighting its potential as a pharmacological option for treating vasodilatory hypotension in shock (Boucheix et al., 2013).

Efficacy in Septic Shock

Studies have shown that selepressin is superior to arginine vasopressin and norepinephrine in the treatment of septic shock, particularly when administered early. It has been observed to maintain mean arterial pressure and cardiac index more effectively, slow the increase in blood lactate levels, and associate with less lung edema and lower interleukin-6 levels in ovine models of septic shock. Additionally, selepressin-treated animals demonstrated prolonged survival compared to those treated with other vasopressors (He et al., 2015).

Effectiveness in Early Septic Shock

In a study involving female sheep, selepressin significantly prolonged the time to develop hypotension when compared to other groups. It also showed a significant delay in the development of oliguria, lower fluid balance, and delayed hypoxemia and lactate increase. Post-mortem analysis revealed a lower lung wet/dry ratio in the selepressin group, indicating its effectiveness in reducing organ dysfunction and mortality in early septic shock (Su et al., 2012).

Clinical Trials and Research Design

The SEPSIS-ACT trial, an adaptive phase 2b/3 randomized clinical trial, evaluated the efficacy of selepressin in septic shock. The primary outcome was pressor- and ventilator-free days, with part 1 focusing on dose-finding and part 2 on confirming the benefit of the selected dosing regimen. Although the trial was stopped for futility, it provided significant insights into the design and execution of clinical trials for sepsis treatment (Lewis et al., 2018).

Comparative Efficacy and Safety

In a phase IIa trial, selepressin demonstrated the ability to rapidly replace norepinephrine while maintaining adequate mean arterial pressure in septic shock patients. It also showed potential in improving fluid balance and shortening the duration of mechanical ventilation, suggesting its safety and effectiveness as a noncatecholaminergic vasopressor alternative (Russell et al., 2017).

Protective Mechanism Against Endothelial Barrier Dysfunction

Research indicates that selepressin can effectively counteract endothelial barrier dysfunction caused by various agents like thrombin and lipopolysaccharide. It preserves barrier integrity against corruption by LPS and potentially improves endothelial barrier function in severe sepsis management (Barabutis et al., 2020).

Propriétés

Numéro CAS

876296-47-8

Formule moléculaire

C46H73N13O11S2

Poids moléculaire

1048.28232

Nom IUPAC

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N

Apparence

Solid powder

Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock.

Pureté

>98% (or refer to the Certificate of Analysis)

Séquence

H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO.

Source

Synthetic

Stockage

-20°C

Synonymes

(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin;  FE 202158; vasopressin;  Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin;  phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)-

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selepressin
Reactant of Route 2
Reactant of Route 2
Selepressin
Reactant of Route 3
Selepressin
Reactant of Route 4
Selepressin
Reactant of Route 5
Selepressin
Reactant of Route 6
Selepressin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.